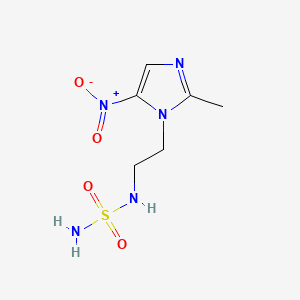
K02288
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K02288 is a potent inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting ALK1, ALK2, and ALK6 with high affinity. It is a small molecule with the chemical structure 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-pyridin-3-yl]-phenol . This compound has gained attention in scientific research due to its ability to modulate BMP signaling pathways, which are crucial in various biological processes and diseases.
Wissenschaftliche Forschungsanwendungen
K02288 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study BMP signaling pathways and their modulation.
Biology: Investigated for its role in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Potential therapeutic applications in diseases related to BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.
Industry: Utilized in the development of new drugs targeting BMP pathways
Biochemische Analyse
Biochemical Properties
K02288 interacts with several enzymes and proteins, particularly the type I BMP receptors, including ALK1, ALK2, and ALK6 . It shows slightly weaker inhibition against other ALKs . The interaction between this compound and these receptors plays a crucial role in various biochemical reactions .
Cellular Effects
In cellular processes, this compound has a significant impact. It reduces BMP4-induced Smad1/5/8 phosphorylation in vitro . This influence on cell function suggests that this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly BMP receptors . It inhibits these receptors, leading to changes in gene expression and enzyme activation or inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of K02288 involves the formation of a 2-aminopyridine scaffold. The key steps include:
Formation of the pyridine ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Introduction of the amino group: This step involves the nitration of the pyridine ring followed by reduction to introduce the amino group.
Attachment of the trimethoxyphenyl group: This is done through a coupling reaction, often using a palladium-catalyzed cross-coupling method
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
K02288 undergoes various chemical reactions, including:
Oxidation: The phenolic group in this compound can be oxidized under certain conditions.
Reduction: The nitro group introduced during synthesis can be reduced to an amino group.
Substitution: The trimethoxyphenyl group can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while reduction of the nitro group results in the corresponding amine .
Wirkmechanismus
K02288 exerts its effects by inhibiting BMP type I receptors, specifically ALK1, ALK2, and ALK6. It binds to these receptors in an ATP-mimetic fashion, forming hydrogen bonds with the kinase hinge region. This inhibition prevents the phosphorylation of Smad1/5/8 proteins, thereby blocking the downstream signaling pathways. This mechanism is crucial for its role in modulating BMP signaling and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
LDN-193189: Ein weiterer potenter BMP-Inhibitor mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit von K02288
This compound ist einzigartig aufgrund seiner höheren Affinität und Selektivität für ALK1, ALK2 und ALK6 im Vergleich zu anderen BMP-Inhibitoren. Es weist auch verbesserte pharmakokinetische Eigenschaften auf, was es zu einem wertvollen Werkzeug sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLMANFTWLNAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431985-92-0 |
Source


|
| Record name | K 02288 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)








